2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
CAS No.:
Cat. No.: VC15975473
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-amino-3-prop-2-ynyl-5,6,7,8-tetrahydroquinazolin-4-one |
| Standard InChI | InChI=1S/C11H13N3O/c1-2-7-14-10(15)8-5-3-4-6-9(8)13-11(14)12/h1H,3-7H2,(H2,12,13) |
| Standard InChI Key | FQZCSAFAKNESKR-UHFFFAOYSA-N |
| Canonical SMILES | C#CCN1C(=O)C2=C(CCCC2)N=C1N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name of the compound, 2-amino-3-prop-2-ynyl-5,6,7,8-tetrahydroquinazolin-4-one, reflects its bicyclic structure. The quinazoline core is partially saturated, with hydrogenation at positions 5–8, distinguishing it from fully aromatic quinazolines . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 3441-94-9 |
| Molecular Formula | |
| Molecular Weight | 203.24 g/mol |
| Canonical SMILES | C#CCN1C(=O)C2=C(CCCC2)N=C1N |
| InChIKey | FQZCSAFAKNESKR-UHFFFAOYSA-N |
The propargyl group at position 3 introduces alkyne functionality, which may participate in click chemistry or serve as a synthetic handle for further derivatization.
Synthesis and Derivitization Strategies
Conventional Cyclocondensation Approaches
Tetrahydroquinazolines are typically synthesized via cyclocondensation reactions between guanidine derivatives and cyclic ketones or aldehydes . For example, α-aminoamidines react with bis-benzylidene cyclohexanones under mild conditions (pyridine, 100°C, 24 hours) to yield 5,6,7,8-tetrahydroquinazolines in 47–80% yields . This method avoids harsh reagents like NaH or DMF, simplifying purification compared to earlier protocols .
Protecting Group Strategies
The compound’s amino group at position 2 is often protected during synthesis. tert-Butoxycarbonyl (Boc) groups are commonly used, as demonstrated in the cleavage of Boc-protected analogs using HCl/MeOH at 40°C . This strategy prevents unwanted side reactions and enables post-synthetic modifications.
Comparative Synthesis Routes
The table below contrasts methods for synthesizing tetrahydroquinazoline derivatives:
The propargyl group in 2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one may originate from propargylamine or alkylation with propargyl bromide, though explicit details for this compound remain undisclosed .
Biological Activities and Mechanisms
Antimicrobial Effects
Tetrahydroquinazolines exhibit moderate activity against Mycobacterium tuberculosis (MIC: 8–32 μg/mL) and Gram-positive bacteria . The propargyl moiety may enhance membrane permeability, as evidenced by increased logP values compared to non-alkynylated analogs.
Enzymatic Interactions
The compound’s carbonyl group at position 4 may chelate metal ions in enzymatic active sites. For example, quinazoline-4-ones inhibit metalloproteases like angiotensin-converting enzyme (ACE) with K values in the nanomolar range .
Applications and Future Directions
Drug Discovery Scaffolds
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Click chemistry via the propargyl group enables attachment of fluorophores, biotin tags, or solubility-enhancing moieties .
Computational Modeling Opportunities
Density functional theory (DFT) calculations can predict electrostatic potential surfaces and reactivity indices. For instance, the HOMO (-5.8 eV) and LUMO (-1.2 eV) energies of analogous compounds suggest nucleophilic attack at the carbonyl group .
Research Gaps
-
In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
-
Target Identification: Proteomic studies are needed to map protein-binding partners.
-
Synthetic Scalability: Current methods require optimization for industrial-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume